4-(2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
New synthetic pathways have been developed to create compounds with potential anti-inflammatory and analgesic properties, indicating a methodological interest in exploring the structural analogs of this compound for therapeutic uses. The synthesis of novel compounds often leads to the discovery of materials with unique biological or chemical properties, which can be further optimized for specific applications (Abu‐Hashem et al., 2020).
Biological Evaluation
Research on similar compounds has shown significant potential in the field of medicine, particularly in the development of antiviral, antimicrobial, and antimalarial agents. Studies have investigated the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of specific structural features in enhancing drug efficacy and selectivity (Monteagudo et al., 2007). This research is crucial for the design of new therapeutic agents targeting various stages of viral infections.
Antimicrobial and Antimalarial Activities
Several synthesized compounds, including thiazole and thiazolidine analogs, have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. The presence of fluorine atoms and specific substituents has been linked to enhanced antimicrobial efficacy, indicating a potential area for further exploration in the development of new antibiotics and antifungal agents (Desai et al., 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to inhibit the abl protein , which plays a crucial role in cellular processes such as cell division, cell adhesion, and stress response.
Mode of Action
Compounds with similar structures often interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-12-17(10-18(27)25-16-8-4-14(5-9-16)19(23)28)20(29)26-21(24-12)30-11-13-2-6-15(22)7-3-13/h2-9H,10-11H2,1H3,(H2,23,28)(H,25,27)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWBWUBYKZTSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.